N-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]pyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]pyridazin-3-amine is a complex organic compound that features a unique combination of structural elements. This compound is characterized by the presence of a sulfonyl group attached to a tetrahydronaphthalene ring, an azetidine ring, and a pyridazine ring. The intricate structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]pyridazin-3-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride, which is then reacted with azetidine to form the sulfonyl-azetidine intermediate. This intermediate is subsequently reacted with pyridazine-3-amine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
N-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]pyridazin-3-amine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The azetidine and pyridazine rings may also contribute to the compound’s binding affinity and specificity for certain targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride: A precursor in the synthesis of the target compound.
5,6,7,8-Tetrahydro-2-naphthylamine: Another compound with a similar tetrahydronaphthalene structure.
5,6,7,8-Tetrahydro-2-naphthoic acid: A related compound with a carboxylic acid group instead of a sulfonyl group.
Uniqueness
N-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]pyridazin-3-amine is unique due to its combination of structural elements, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)azetidin-3-yl]pyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c22-24(23,16-8-7-13-4-1-2-5-14(13)10-16)21-11-15(12-21)19-17-6-3-9-18-20-17/h3,6-10,15H,1-2,4-5,11-12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUDAIUUAIFENE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CC(C3)NC4=NN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.